(Trifluoromethylthio) silver(I)
Overview
Description
“(Trifluoromethylthio) silver(I)” is an efficient method for the synthesis of chiral, functionalized organosulfur compounds . It is prepared by the trifluoromethylation of aryl acetonitriles in the presence of persulfate and a radical coupling .
Synthesis Analysis
The synthesis of “(Trifluoromethylthio) silver(I)” involves the trifluoromethylation of aryl acetonitriles in the presence of persulfate and a radical coupling . Other methods include the use of silver fluoride as a raw material and trifluoromethyl thioate as a source of trifluoromethylthio .Molecular Structure Analysis
The molecular formula of “(Trifluoromethylthio) silver(I)” is CHAgF3S . Its molecular weight is 209.95 g/mol .Chemical Reactions Analysis
“(Trifluoromethylthio) silver(I)” plays a crucial role in the synthesis of chiral, functionalized organosulfur compounds . It is also involved in the trifluoromethylation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
“(Trifluoromethylthio) silver(I)” has a molecular weight of 209.95 g/mol . Its chemical formula is CHAgF3S .Mechanism of Action
Target of Action
Silver(I) trifluoromethanethiolate, also known as (Trifluoromethylthio) silver(I), primarily targets alkyl carboxylic acids . These acids are abundant and serve as desirable starting materials for the preparation of many important and valuable compounds with different functional groups .
Mode of Action
The compound operates through a silver-mediated oxidative decarboxylative radical trifluoromethylthiolation reaction . This reaction occurs under mild conditions and allows the synthesis of various valuable alkyltrifluoromethylthioethers from alkyl carboxylic acids .
Biochemical Pathways
The biochemical pathway primarily involves the oxidative decarboxylative radical trifluoromethanethiolation of alkyl carboxylic acids . This process results in the formation of alkyltrifluoromethylthioethers . The trifluoromethylthio group (CF3S) has attracted much attention because of its electron-withdrawing nature, unique high lipophilicity, and metabolic stability .
Result of Action
The result of the action of Silver(I) trifluoromethanethiolate is the efficient formation of alkyltrifluoromethylthioethers . These ethers are synthesized from abundant alkyl carboxylic acids and are valuable in various applications due to their physical, chemical, and biological properties .
Action Environment
Silver(I) trifluoromethanethiolate should be stored under an inert atmosphere in a dark place at room temperature . These conditions help maintain the stability and efficacy of the compound. The reaction it mediates operates under mild conditions
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in oxidative decarboxylative radical trifluoromethylthiolation reactions of aliphatic carboxylic acids
Cellular Effects
It is known that silver nanoparticles, which may share some properties with Silver(I) trifluoromethanethiolate, can cause cytotoxicity such as cell membrane damage
Molecular Mechanism
It is known to participate in oxidative decarboxylative radical trifluoromethylthiolation reactions
Temporal Effects in Laboratory Settings
It is recommended to store Silver(I) trifluoromethanethiolate in a dark place, under an inert atmosphere, at room temperature .
Properties
IUPAC Name |
silver;trifluoromethanethiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRXLNQFRQGJLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAgF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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